Fluquazone
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fluquazone involves several steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes the following steps:
Formation of Intermediate Compounds: The initial step involves the preparation of intermediate compounds through various chemical reactions, such as halogenation and nitration.
Cyclization: The intermediate compounds undergo cyclization to form the core structure of this compound.
Final Modifications: The final step involves modifications to introduce specific functional groups, such as trifluoromethyl and chloro groups, to achieve the desired properties of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Advanced techniques, such as continuous flow reactors and automated synthesis, are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Fluquazone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into reduced forms with different functional groups.
Substitution: This compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. Reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used. Reactions are often performed under inert atmospheres to prevent unwanted side reactions.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of this compound .
Scientific Research Applications
Fluquazone has a wide range of scientific research applications, including:
Chemistry: this compound is used as a building block in the synthesis of complex organic molecules
Biology: In biological research, this compound is used as a probe to study cellular processes and molecular interactions. Its fluorescent properties make it a valuable tool for imaging and tracking biological molecules.
Medicine: this compound has potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a promising candidate for treating various diseases.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. .
Mechanism of Action
The mechanism of action of Fluquazone involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to target proteins and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context in which this compound is used .
Comparison with Similar Compounds
Fluquazone can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Fluconazole: A well-known antifungal agent with a similar structure but different therapeutic applications.
Flumazenil: A benzodiazepine receptor antagonist with distinct pharmacological properties.
Fluoxetine: An antidepressant with a different mechanism of action but similar structural features .
This compound stands out due to its unique combination of functional groups and properties, making it versatile for various applications in research and industry.
Properties
CAS No. |
37554-40-8 |
---|---|
Molecular Formula |
C16H10ClF3N2O |
Molecular Weight |
338.71 g/mol |
IUPAC Name |
6-chloro-4-phenyl-1-(2,2,2-trifluoroethyl)quinazolin-2-one |
InChI |
InChI=1S/C16H10ClF3N2O/c17-11-6-7-13-12(8-11)14(10-4-2-1-3-5-10)21-15(23)22(13)9-16(18,19)20/h1-8H,9H2 |
InChI Key |
OAIZNWQBWDHNIH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC(=O)N(C3=C2C=C(C=C3)Cl)CC(F)(F)F |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=O)N(C3=C2C=C(C=C3)Cl)CC(F)(F)F |
37554-40-8 | |
Origin of Product |
United States |
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